![molecular formula C11H8F4N4O5S2 B13891642 2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13891642.png)
2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid typically involves multiple stepsThe reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency, which is crucial for its applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitrenes.
Reduction: The azide group can be reduced to amines.
Substitution: The azide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and oxidizing agents like peracids for oxidation. The reactions typically occur under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include amines, nitrenes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid has several scientific research applications:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in photoaffinity labeling to study protein interactions and biological pathways.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid involves the formation of highly reactive intermediates, such as nitrenes, upon exposure to specific conditions like UV light. These intermediates can covalently bind to target molecules, enabling the study of molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Azido-2,3,5,6-tetrafluorobenzoic acid
- 2,3,4,5-Tetrafluorobenzoic acid
- 2,3,5,6-Tetrafluorobenzoic acid
- 4-Azidobenzoic acid
Uniqueness
2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid is unique due to its combination of azide and sulfonylsulfanyl groups, which provide distinct reactivity and versatility in various chemical and biological applications .
Properties
Molecular Formula |
C11H8F4N4O5S2 |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid |
InChI |
InChI=1S/C11H8F4N4O5S2/c1-26(23,24)25-2-3(11(21)22)17-10(20)4-5(12)7(14)9(18-19-16)8(15)6(4)13/h3H,2H2,1H3,(H,17,20)(H,21,22) |
InChI Key |
JFNQPHWGTXGNNV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCC(C(=O)O)NC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



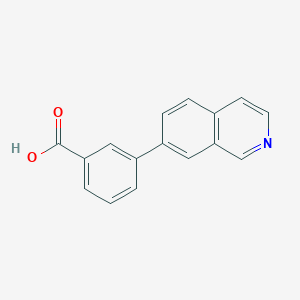

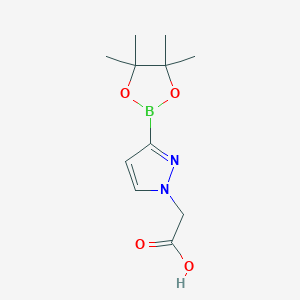
![4-bromo-3-[4-(chloromethyl)-3-fluorobenzoyl]-N,N-dimethyl-1H-Indole-1-carboxamide](/img/structure/B13891588.png)
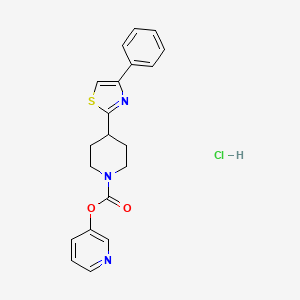
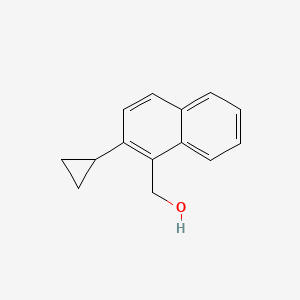
![Pyrazolo[1,5-a]pyrimidine, 3-phenyl-6-(4-pyridinyl)-](/img/structure/B13891600.png)
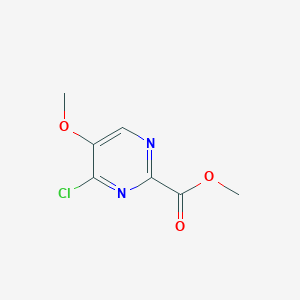


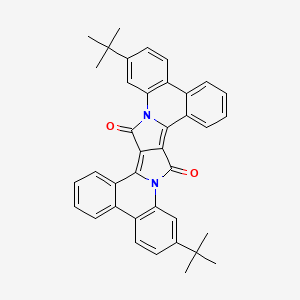
![4-amino-N-[6-methyl-1-(4-phenoxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13891645.png)

